molecular formula C24H23N7O2 B2955893 (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 839698-86-1

(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Katalognummer: B2955893
CAS-Nummer: 839698-86-1
Molekulargewicht: 441.495
InChI-Schlüssel: MWOIFWINSMMGLC-CCVNUDIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a pyrroloquinoxaline derivative featuring a fused heterocyclic core (pyrrolo[2,3-b]quinoxaline) substituted with an (E)-configured indol-3-yl methyleneamino group at position 1, an amino group at position 2, and a 3-methoxypropyl carboxamide at position 2.

Eigenschaften

IUPAC Name

2-amino-1-[(E)-1H-indol-3-ylmethylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N7O2/c1-33-12-6-11-26-24(32)20-21-23(30-19-10-5-4-9-18(19)29-21)31(22(20)25)28-14-15-13-27-17-8-3-2-7-16(15)17/h2-5,7-10,13-14,27H,6,11-12,25H2,1H3,(H,26,32)/b28-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOIFWINSMMGLC-CCVNUDIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CNC5=CC=CC=C54)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (E)-1-(((1H-indol-3-yl)methylene)amino)-2-amino-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a member of the pyrroloquinoxaline derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its interactions with various biological systems.

Structure and Properties

This compound features a complex structure characterized by:

  • A pyrrolo[2,3-b]quinoxaline core
  • An indole moiety
  • Various functional groups including amino and methoxypropyl substituents

These structural elements contribute to its potential pharmacological properties, making it a candidate for further research in medicinal chemistry.

Synthesis Methods

Synthesis typically involves multi-step reactions that may include:

  • Condensation reactions between indole derivatives and various carbonyl compounds.
  • Cyclization processes that form the quinoxaline structure.

Recent studies have utilized microwave-assisted synthesis to enhance yields and reduce reaction times, demonstrating the efficiency of modern synthetic techniques.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance:

  • Compounds derived from indole and quinoxaline frameworks have been reported to possess low minimum inhibitory concentrations (MIC) against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .
  • The compound's structural analogs have demonstrated effectiveness against Mycobacterium tuberculosis , highlighting its potential as an antimicrobial agent .

Anticancer Activity

Several studies indicate that pyrroloquinoxaline derivatives can inhibit cancer cell proliferation:

  • Cell viability assays revealed that certain derivatives exhibit significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .
  • Molecular docking studies suggest these compounds may interact with specific proteins involved in cancer progression, potentially leading to new therapeutic avenues .

Anti-inflammatory and Analgesic Properties

Compounds in this class have also been evaluated for their anti-inflammatory effects:

  • Some derivatives showed promising results in reducing inflammation in animal models, suggesting that the indole and pyrroloquinoxaline moieties may synergistically enhance these effects .

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis of indole-based compounds demonstrated their efficacy against a range of pathogens. The synthesized compound exhibited an MIC of 0.98 μg/mL against MRSA, underscoring its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that specific derivatives significantly reduced cell viability in A549 cells compared to non-tumorigenic fibroblasts, suggesting selective anticancer properties .

Interaction Studies

Studies utilizing techniques like surface plasmon resonance have been employed to assess how this compound interacts with biological macromolecules. These interactions can reveal insights into its mechanism of action and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrroloquinoxaline derivatives, focusing on substituent variations and their inferred physicochemical and biological implications.

Structural Analogues and Substituent Analysis

Compound Name Core Structure Substituent at Position 1 Substituent at Position 3 Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[2,3-b]quinoxaline (E)-(1H-indol-3-yl)methyleneamino N-(3-methoxypropyl) carboxamide ~438.45 (calculated) Indole group for π interactions; methoxypropyl for solubility
N-Allyl-2-amino-1-[(E)-(2-pyridinylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline (E)-2-pyridinylmethyleneamino N-allyl carboxamide ~406.40 (calculated) Pyridine substituent enhances metal coordination; allyl group may reduce steric hindrance
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline (E)-3-hydroxybenzylideneamino N-(2-methoxyethyl) carboxamide 404.43 Hydroxybenzylidene enhances hydrogen bonding; 2-methoxyethyl improves hydrophilicity
2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide () Pyrrolo[2,3-b]quinoxaline 2-methoxybenzyl N-(3-ethoxypropyl) carboxamide ~452.50 (calculated) Methoxybenzyl increases lipophilicity; ethoxypropyl balances solubility

Key Trends and Hypotheses

  • Solubility : The target compound’s 3-methoxypropyl chain likely improves aqueous solubility compared to the ethoxypropyl group in ’s analogue, which has higher lipophilicity due to the longer alkyl chain .
  • Binding Interactions : The indole group in the target compound may confer stronger π-π stacking with aromatic residues in protein targets compared to the pyridine () or hydroxybenzylidene () groups .
  • Synthetic Complexity: The (E)-configured imine in the target compound and ’s analogue introduces stereochemical challenges absent in the non-stereogenic 2-methoxybenzyl substituent () .

Limitations of Available Data

No direct pharmacological or kinetic data are provided in the evidence for these compounds. Structural comparisons rely on inferred properties from substituent chemistry and analogous systems (e.g., hydroxybenzylidene in is associated with hydrogen bonding in other drug candidates ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.